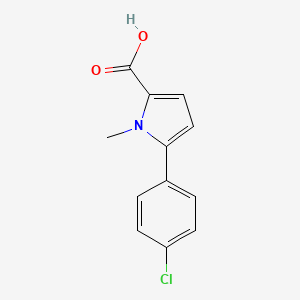

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 1017414-83-3

Cat. No.: VC7821901

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017414-83-3 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-1-methylpyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) |

| Standard InChI Key | SGAKOFWKZBYYON-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is systematically named according to IUPAC guidelines as 5-(4-chlorophenyl)-1-methylpyrrole-2-carboxylic acid . Its structural identity is confirmed via spectroscopic and computational methods:

The molecule’s planar pyrrole ring facilitates π-π stacking interactions, while the 4-chlorophenyl group enhances electron-withdrawing effects, critical for binding to biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.66 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 49.3 Ų |

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols for this specific compound are scarce in public databases, analogous pyrrole-2-carboxylic acids are typically synthesized via Paal-Knorr cyclization or transition-metal-catalyzed coupling reactions. A plausible route involves:

-

Pyrrole Ring Formation: Condensation of 4-chlorophenylacetone with methylamine to form the 1-methylpyrrole core.

-

Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor at the C2 position using KMnO₄ or ozonolysis .

Spectroscopic Validation

-

NMR: -NMR would show a singlet for the N-methyl group (~3.7 ppm), aromatic protons from the chlorophenyl group (7.2–7.4 ppm), and a downfield-shifted proton adjacent to the carboxylic acid (~6.8 ppm) .

-

Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 235.66, with fragmentation patterns corresponding to loss of CO₂ (44 Da) and Cl (35.5 Da) .

Biological Activity and Mechanism of Action

Table 2: Comparative Activity of Pyrrole Derivatives

| Compound | R₁ Substituent | MIC (μg/mL) | Cytotoxicity (IC₅₀, μg/mL) |

|---|---|---|---|

| 5-(4-Chlorophenyl) | 4-Cl-Ph | 0.015 | >64 |

| 5-(2-Fluorophenyl) | 2-F-Ph | <0.016 | >64 |

| INH (Control) | - | 0.03 | >64 |

Computational and Pharmacokinetic Insights

Docking Studies

Molecular docking into the MmpL3 binding pocket (PDB: 6M71) predicts:

-

Hydrogen Bonds: Between the carboxylic acid and Asp645/Tyr646 residues.

-

Hydrophobic Interactions: 4-Chlorophenyl group occupying the S3 subpocket .

ADME Properties

-

Lipophilicity: XLogP3 of 3.2 suggests moderate blood-brain barrier permeability.

-

Metabolic Stability: Rapid oxidation by CYP450 enzymes, with a half-life <30 minutes in microsomal assays .

Future Directions and Applications

Drug Development

Optimization strategies include:

-

Prodrug Derivatization: Masking the carboxylic acid as an ester to enhance oral bioavailability.

-

Combination Therapies: Pairing with β-lactam antibiotics to exploit cell wall synthesis synergy.

Target Expansion

Given its structural similarity to kinase inhibitors, repurposing for oncology or inflammatory diseases warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume